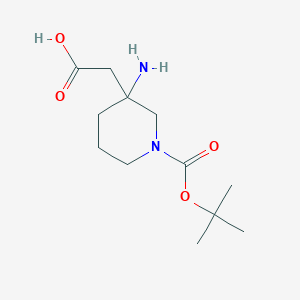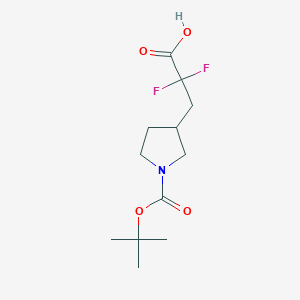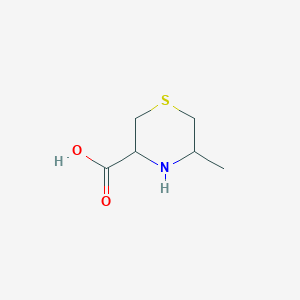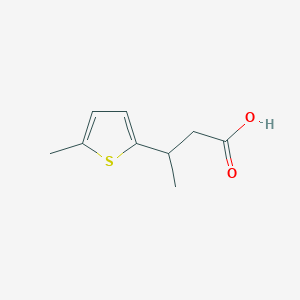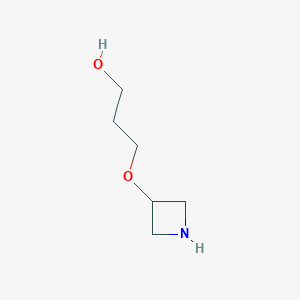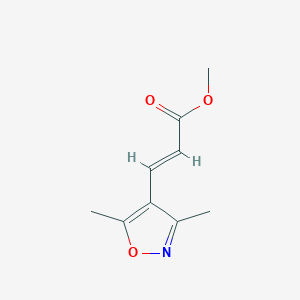
Methyl (2E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE: is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable aldehyde with a nitrile oxide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Aplicaciones Científicas De Investigación
Chemistry: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow it to interact with specific biological targets, leading to the development of novel therapeutics.
Industry: In the industrial sector, METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism by which METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
- METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-5-YL)PROP-2-ENOATE
- METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-4-YL)PROP-2-ENOATE
- METHYL (2E)-3-(DIMETHYL-1,2-THIAZOL-5-YL)PROP-2-ENOATE
Uniqueness: METHYL (2E)-3-(DIMETHYL-1,2-OXAZOL-4-YL)PROP-2-ENOATE is unique due to its specific substitution pattern on the oxazole ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds. The position of the substituents on the oxazole ring can affect the compound’s electronic properties and steric interactions, leading to differences in chemical behavior and biological activity.
Propiedades
Número CAS |
866621-27-4 |
|---|---|
Fórmula molecular |
C9H11NO3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
methyl (E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C9H11NO3/c1-6-8(7(2)13-10-6)4-5-9(11)12-3/h4-5H,1-3H3/b5-4+ |
Clave InChI |
CNJGZEQYOVNODS-SNAWJCMRSA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)/C=C/C(=O)OC |
SMILES canónico |
CC1=C(C(=NO1)C)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


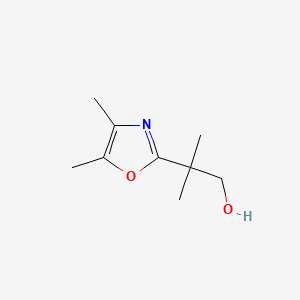

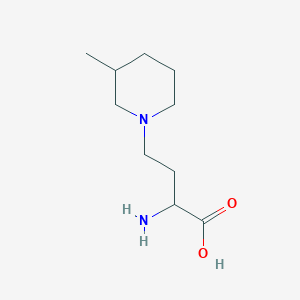
![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)
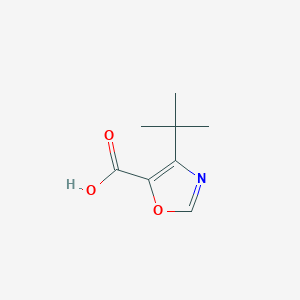
![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)
